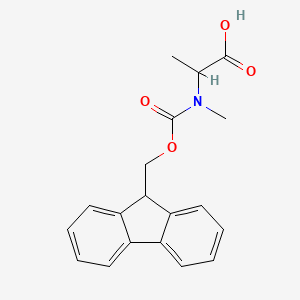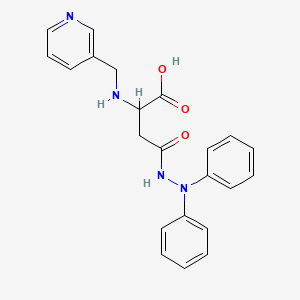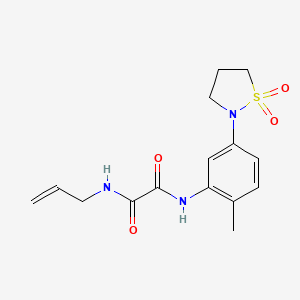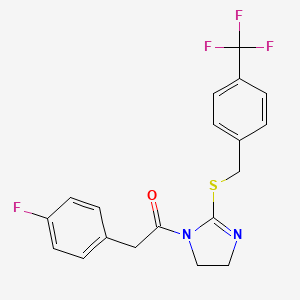
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, commonly known as 'DTTU', is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTTU belongs to the class of urea derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
Heterocyclic Compound Formation
Phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing nucleophilic sulfur such as thioureas, leading to the formation of heterocyclic compounds like thiazolidinones and thiadiazinones through a series of steps involving an initial sulfur anion attack followed by ring closure. This process is particularly efficient with nucleophiles stable to base and containing a sulfur nucleophilic center, highlighting the potential of thiourea derivatives in the synthesis of complex heterocyclic structures for various scientific applications (Reeve & Coley, 1979).
Antiparkinsonian Activity
A series of thiourea derivatives were synthesized and evaluated for their antiparkinsonian activity in haloperidol-induced catalepsy in mice. Some compounds exhibited significant activity, suggesting their potential in Parkinson's disease treatment. This research may pave the way for new therapeutic approaches, underscoring the importance of thiourea derivatives in medicinal chemistry (Azam, Alkskas, & Ahmed, 2009).
Acetylcholinesterase Inhibition
Flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, showing that certain derivatives possess high inhibitory activities. This suggests their potential use in the treatment of diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Novel Synthesis Methods
The ultrasound-assisted synthesis of novel dihydropyrimidin-(thio)ones showcases an efficient method that offers milder conditions, shorter reaction times, and higher yields compared to conventional methods. This illustrates the versatility of thiourea derivatives in facilitating novel synthesis approaches for heterocyclic compounds (Liu & Wang, 2010).
Glycoluril and Analogues Synthesis
The development of new methods for the synthesis of glycolurils and their analogues, which have applications across pharmacology, explosives, and supramolecular chemistry, emphasizes the importance of urea and thiourea derivatives in creating compounds of significant scientific interest (Kravchenko, Baranov, & Gazieva, 2018).
特性
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(16-11-14-6-2-8-22-14)17-12-4-1-5-13(10-12)18-7-3-9-23(18,20)21/h1-2,4-6,8,10H,3,7,9,11H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYRDXUTISUFMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2394543.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2394544.png)


![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)
![3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one](/img/structure/B2394550.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)


![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)